1-[(3-Methyl-thiophen-2-ylmethyl)-amino]-propan-2-ol
Overview
Description
1-[(3-Methyl-thiophen-2-ylmethyl)-amino]-propan-2-ol is a compound that belongs to the class of thiophene derivatives. Thiophene is a sulfur-containing heterocycle that is known for its wide range of biological activities and applications in various fields such as chemistry, biology, and medicine . This compound is characterized by the presence of a thiophene ring substituted with a methyl group and an amino-propanol moiety.
Preparation Methods
The synthesis of 1-[(3-Methyl-thiophen-2-ylmethyl)-amino]-propan-2-ol can be achieved through several synthetic routes. One common method involves the condensation of 3-methylthiophene-2-carbaldehyde with 2-amino-1-propanol under acidic or basic conditions . The reaction typically proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-[(3-Methyl-thiophen-2-ylmethyl)-amino]-propan-2-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride . Substitution reactions may involve nucleophiles such as halides or amines. Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to the formation of sulfoxides or sulfones, while reduction can yield thiol derivatives.
Scientific Research Applications
1-[(3-Methyl-thiophen-2-ylmethyl)-amino]-propan-2-ol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential as an antioxidant and anti-inflammatory agent . In medicine, thiophene derivatives are known for their pharmacological activities, including antimicrobial, anticancer, and neuroprotective effects . Additionally, this compound may have applications in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 1-[(3-Methyl-thiophen-2-ylmethyl)-amino]-propan-2-ol involves its interaction with various molecular targets and pathways. The thiophene ring can undergo redox reactions, which may contribute to its antioxidant activity . The amino-propanol moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
1-[(3-Methyl-thiophen-2-ylmethyl)-amino]-propan-2-ol can be compared with other thiophene derivatives such as 1-(2,5-dimethylthiophen-3-yl)ethyl-1-hydroxyurea and 1-(2,5-dimethylthiophen-3-yl)-3-(5-methyl-1H-imidazol-4-yl)propan-1-one . These compounds share similar structural features but differ in their substituents and functional groups. The presence of the amino-propanol moiety in this compound makes it unique and may contribute to its distinct biological activities. Other similar compounds include thiophene carboxylic derivatives and thiophene-based heterocycles, which also exhibit a range of biological and pharmacological activities .
Properties
IUPAC Name |
1-[(3-methylthiophen-2-yl)methylamino]propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NOS/c1-7-3-4-12-9(7)6-10-5-8(2)11/h3-4,8,10-11H,5-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRXFDSBXEGLIFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CNCC(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378180 | |
Record name | BAS 05276451 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
510739-99-8 | |
Record name | BAS 05276451 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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